4,6-Dimethyldodecane
Overview
Description
4,6-Dimethyldodecane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C14H30 and a molecular weight of 198.3880 g/mol . This compound is characterized by the presence of two methyl groups attached to the fourth and sixth carbon atoms of a dodecane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyldodecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of dodecane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of petrochemical feedstocks. The process includes the catalytic cracking of larger hydrocarbons followed by selective methylation. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced separation techniques .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyldodecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids under controlled conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light, heat
Major Products Formed:
Oxidation: Formation of 4,6-dimethyldodecanol, 4,6-dimethyldodecanal, or 4,6-dimethyldodecanoic acid
Substitution: Formation of 4,6-dimethyl-1-chlorododecane or 4,6-dimethyl-1-bromododecane
Scientific Research Applications
4,6-Dimethyldodecane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,6-Dimethyldodecane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, influencing membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport . The compound’s role as a metabolite in cancer cells suggests it may be involved in specific metabolic pathways that are altered in cancer metabolism .
Comparison with Similar Compounds
Dodecane: A straight-chain alkane with the molecular formula C12H26. Unlike 4,6-Dimethyldodecane, it lacks branching and methyl substituents.
2,6-Dimethyldodecane: Another branched alkane with methyl groups at the second and sixth positions.
4,8-Dimethyldodecane: A branched alkane with methyl groups at the fourth and eighth positions.
Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. The presence of methyl groups at the fourth and sixth positions can affect the compound’s boiling point, solubility, and interaction with other molecules, distinguishing it from other similar alkanes .
Properties
IUPAC Name |
4,6-dimethyldodecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-5-7-8-9-11-14(4)12-13(3)10-6-2/h13-14H,5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUQJWPIADDMRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CC(C)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873324 | |
Record name | 4,6-Dimethyldodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61141-72-8 | |
Record name | 4,6-Dimethyldodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.